molecular formula C13H17ClFN3 B12216048 N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12216048
M. Wt: 269.74 g/mol
InChI Key: BUMZIEVWJFPDQT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring, and an isopropyl group attached to the first carbon of the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    N-(4-fluorobenzyl)-1H-pyrazol-5-amine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-(4-chlorobenzyl)-1-isopropyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions with molecular targets.

    N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of an isopropyl group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(7-8-16-17)15-9-11-3-5-12(14)6-4-11;/h3-8,10,15H,9H2,1-2H3;1H

InChI Key

BUMZIEVWJFPDQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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